molecular formula C13H12O B13516763 2-Methyl-2-(naphthalen-1-yl)oxirane

2-Methyl-2-(naphthalen-1-yl)oxirane

Cat. No.: B13516763
M. Wt: 184.23 g/mol
InChI Key: CTROMVDPOVCOIK-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)oxirane is an organic compound with the chemical formula C13H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structure, which includes a naphthalene moiety attached to the oxirane ring. It is a white crystalline solid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(naphthalen-1-yl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2-(naphthalen-1-yl)propen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(naphthalen-1-yl)oxirane is unique due to its specific substitution pattern and the presence of the naphthalene moiety directly attached to the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yloxirane

InChI

InChI=1S/C13H12O/c1-13(9-14-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3

InChI Key

CTROMVDPOVCOIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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